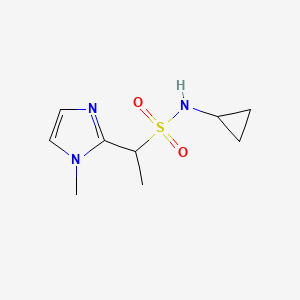
N-cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)ethanesulfonamide is a compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications. This compound, in particular, has a unique structure that combines a cyclopropyl group, a methyl-imidazole moiety, and an ethanesulfonamide group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)ethanesulfonamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and ammonia or a primary amine. For this compound, methylamine is used to introduce the methyl group at the 1-position of the imidazole ring.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where a suitable cyclopropylating agent is used to add the cyclopropyl group to the imidazole ring.
Sulfonamide Formation: The ethanesulfonamide group is introduced by reacting the intermediate compound with ethanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
N-cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)ethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of infections and cancer.
Industry: Utilized in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The cyclopropyl group can increase the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
N-cyclopropyl-1-(1-methyl-1H-imidazol-2-yl)ethanesulfonamide can be compared with other imidazole derivatives such as:
1-methylimidazole: Lacks the cyclopropyl and sulfonamide groups, making it less lipophilic and less versatile in terms of biological activity.
Cyclopropyl imidazole: Lacks the sulfonamide group, which reduces its potential for hydrogen bonding and biological interactions.
Ethanesulfonamide imidazole: Lacks the cyclopropyl group, making it less lipophilic and potentially less effective in crossing cell membranes.
The uniqueness of this compound lies in its combination of the cyclopropyl, methyl-imidazole, and ethanesulfonamide groups, which confer a unique set of chemical and biological properties.
Properties
Molecular Formula |
C9H15N3O2S |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
N-cyclopropyl-1-(1-methylimidazol-2-yl)ethanesulfonamide |
InChI |
InChI=1S/C9H15N3O2S/c1-7(9-10-5-6-12(9)2)15(13,14)11-8-3-4-8/h5-8,11H,3-4H2,1-2H3 |
InChI Key |
CPKUUXFYKAUKJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CN1C)S(=O)(=O)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


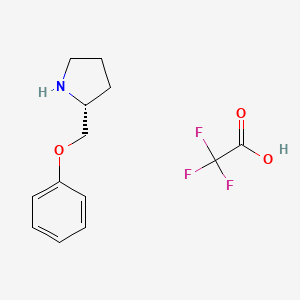
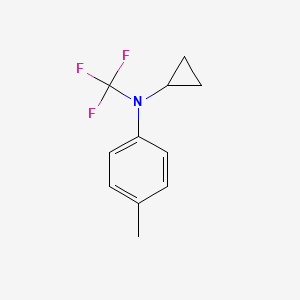

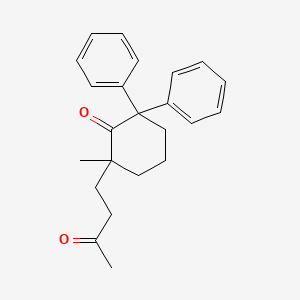
![3-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13945033.png)
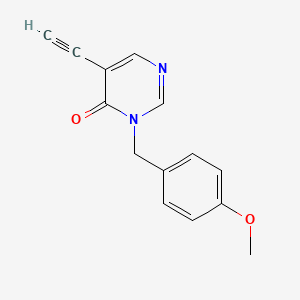
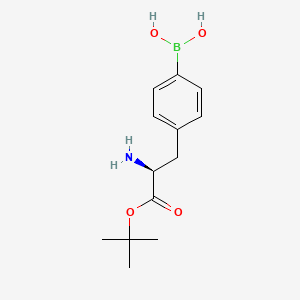
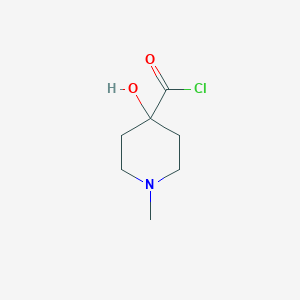
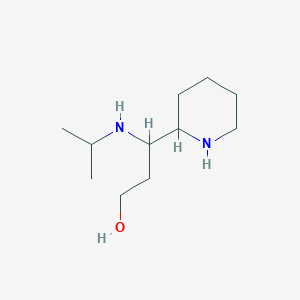


![6-(2-Amino-3-methylbutanoyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13945075.png)
![1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B13945077.png)

